A Comprehensive Technical Guide to 1-Isopropyl-3-(4-fluorophenyl)indole (CAS: 93957-49-4)
A Comprehensive Technical Guide to 1-Isopropyl-3-(4-fluorophenyl)indole (CAS: 93957-49-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-3-(4-fluorophenyl)indole is a fluorinated heterocyclic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This technical guide provides an in-depth overview of the core properties, synthesis, and known applications of 1-Isopropyl-3-(4-fluorophenyl)indole, with a particular focus on its role in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Isopropyl-3-(4-fluorophenyl)indole is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 93957-49-4 | [4] |
| Molecular Formula | C₁₇H₁₆FN | [4] |
| Molecular Weight | 253.32 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 96-98 °C | [5] |
| Purity | >97% | [4] |
| Synonyms | 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | [4] |
Synthesis and Experimental Protocols
The synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole is a multi-step process that is crucial for its use as a key intermediate in the production of pharmaceuticals like Fluvastatin.[3][4] The general synthetic route involves a Friedel-Crafts reaction followed by a Bischler-Möhlau indole synthesis.
Experimental Protocol: Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole
Step 1: Synthesis of 2-chloro-1-(4-fluorophenyl)ethanone
A Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) yields 2-chloro-1-(4-fluorophenyl)ethanone.
Step 2: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
The intermediate from Step 1 is then reacted with N-isopropylaniline. This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) at an elevated temperature.
Step 3: Cyclization to form 1-Isopropyl-3-(4-fluorophenyl)indole
The final step involves the cyclization of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. This is achieved by heating in the presence of a catalyst, such as zinc chloride (ZnCl₂), to yield the final product, 1-Isopropyl-3-(4-fluorophenyl)indole.[3]
Below is a visual representation of the synthetic workflow.
Caption: Synthetic workflow for 1-Isopropyl-3-(4-fluorophenyl)indole.
Biological Activity and Therapeutic Potential
While 1-Isopropyl-3-(4-fluorophenyl)indole is primarily recognized as a crucial intermediate in the synthesis of the HMG-CoA reductase inhibitor, Fluvastatin, the broader class of indole derivatives exhibits a wide spectrum of biological activities.[3][4][6]
Role as a Fluvastatin Intermediate
Fluvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[4] 1-Isopropyl-3-(4-fluorophenyl)indole forms the core indole structure of the Fluvastatin molecule. The subsequent synthetic steps involve the introduction of a side chain that mimics the structure of HMG-CoA, the substrate of the target enzyme. An improved manufacturing process for Fluvastatin has been developed that involves a one-pot synthesis from an aldehyde derivative of 1-Isopropyl-3-(4-fluorophenyl)indole, which increases the overall yield and reduces the number of solvents required.[7][8]
Broader Pharmacological Context of Indole Derivatives
The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1][2] Research has shown that indole derivatives possess a range of pharmacological properties, including:
-
Anticancer Activity: Many indole derivatives have demonstrated potent anticancer effects by targeting various mechanisms, such as the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[1][9]
-
Anti-inflammatory Effects: Compounds containing the indole nucleus have been shown to modulate key inflammatory pathways, including the NF-κB and COX-2 signaling pathways.[9]
-
Antimicrobial Properties: Indole derivatives have been investigated for their antibacterial and antifungal activities, with some showing efficacy against multidrug-resistant strains.[6][9]
-
Central Nervous System (CNS) Activity: The indole structure is a key component of several neurotransmitters, and its derivatives have been explored for the treatment of various neurological and psychiatric disorders.[10]
The diverse biological activities of indole derivatives underscore the importance of compounds like 1-Isopropyl-3-(4-fluorophenyl)indole as versatile building blocks in the design and synthesis of novel therapeutic agents.
Signaling Pathways Associated with Indole Derivatives
Given the broad range of biological activities of indole derivatives, they are known to modulate several key signaling pathways implicated in various diseases. While specific studies on the direct interaction of 1-Isopropyl-3-(4-fluorophenyl)indole with these pathways are limited, the general class of indole compounds has been shown to be active.
One such pathway is the STING (Stimulator of Interferon Genes) pathway , which plays a crucial role in the innate immune response. Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases.[11] Novel indole derivatives have been designed and synthesized to act as inhibitors of STING, thereby modulating the production of interferons and other inflammatory mediators.[11]
The following diagram illustrates a simplified representation of the STING signaling pathway and the potential point of intervention for indole-based inhibitors.
Caption: General role of indole derivatives as STING pathway inhibitors.
Conclusion
1-Isopropyl-3-(4-fluorophenyl)indole is a valuable synthetic intermediate, most notably in the production of the cholesterol-lowering drug Fluvastatin. While its own biological activity is not extensively documented, its indole core is a key pharmacophore in a vast array of biologically active molecules. For researchers and drug development professionals, this compound represents a versatile starting material for the synthesis of novel indole derivatives with potential therapeutic applications across various disease areas, including cancer, inflammation, and infectious diseases. Further investigation into the direct biological effects of 1-Isopropyl-3-(4-fluorophenyl)indole and its derivatives may unveil new pharmacological properties and therapeutic opportunities.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. | Semantic Scholar [semanticscholar.org]
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- 4. ossila.com [ossila.com]
- 5. chemicalbook.com [chemicalbook.com]
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- 7. researchgate.net [researchgate.net]
- 8. WO2010118757A1 - Improved process for the preparation of fluvastatin and salts thereof - Google Patents [patents.google.com]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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